2'-O-(2-Methoxyethyl)-cytidine

Antisense Oligonucleotide Thermodynamics Duplex Stability

2'-O-(2-Methoxyethyl)-cytidine (MOE-cytidine) is the clinically validated, second‑generation building block for therapeutic ASOs. Its 2'-MOE modification confers unmatched nuclease resistance, a tissue elimination half‑life of 20‑30 days, and consistent duplex stabilization (+0.9 to +1.6 °C per modification). These properties reduce dosing frequency and improve target engagement compared to 2'-OMe or unmodified cytidine. MOE-cytidine is essential for designing RNase H‑dependent gapmers and splice‑modulating oligos for CNS and hepatic targets, substantiated by multiple FDA‑approved drugs. Procure high‑purity MOE-cytidine to accelerate your ASO lead optimization and preclinical development.

Molecular Formula C12H19N3O6
Molecular Weight 301.30 g/mol
CAS No. 223777-16-0
Cat. No. B559678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-(2-Methoxyethyl)-cytidine
CAS223777-16-0
Molecular FormulaC12H19N3O6
Molecular Weight301.30 g/mol
Structural Identifiers
SMILESCOCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
InChIInChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1
InChIKeyYKOGMMXZKKVMBT-QCNRFFRDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-(2-Methoxyethyl)-cytidine (CAS 223777-16-0): A Second-Generation MOE-Modified Nucleoside for Antisense Oligonucleotide Procurement


2'-O-(2-Methoxyethyl)-cytidine (MOE-cytidine) is a second-generation chemically modified nucleoside featuring a 2'-O-methoxyethyl (2'-MOE) group at the ribose 2'-position [1]. This modification confers enhanced nuclease resistance and improved target binding affinity, making it a key building block for therapeutic antisense oligonucleotides (ASOs) [1]. MOE-cytidine is distinguished from earlier 2'-O-methyl (2'-OMe) and unmodified nucleosides by its unique balance of stability, pharmacokinetic profile, and safety [2].

Why Generic Substitution of 2'-O-(2-Methoxyethyl)-cytidine with Other Modified Nucleosides Is Not Advisable: A Quantitative Justification


Replacing 2'-O-(2-Methoxyethyl)-cytidine (MOE-cytidine) with 2'-O-methyl (2'-OMe) or unmodified cytidine in an antisense oligonucleotide (ASO) sequence is not a functionally equivalent substitution [1]. While both 2'-MOE and 2'-OMe modifications increase duplex stability, the magnitude and pharmacokinetic consequences differ significantly [2]. MOE-cytidine confers a tissue elimination half-life of weeks, whereas unmodified or 2'-OMe-containing oligonucleotides exhibit substantially shorter in vivo persistence [3]. Furthermore, the safety and efficacy profiles of MOE-modified ASOs have been clinically validated in multiple FDA-approved drugs, a benchmark not met by many alternative modifications [4].

2'-O-(2-Methoxyethyl)-cytidine Procurement Evidence: Head-to-Head Quantitative Comparison with Alternative Modifications


Thermodynamic Duplex Stabilization: MOE-cytidine vs. 2'-O-Methyl-cytidine (ΔTm)

The 2'-MOE modification increases duplex melting temperature (Tm) relative to unmodified RNA by +0.9 to +1.6 °C per modification, a value similar to the 2'-O-methyl (2'-OMe) modification, but less than the +2.5 °C per modification achieved by 2'-Fluoro (2'-F) [1]. This moderate increase in binding affinity is coupled with a more favorable safety and pharmacokinetic profile, providing a balanced performance profile for therapeutic applications [1].

Antisense Oligonucleotide Thermodynamics Duplex Stability

In Vivo Tissue Half-Life: MOE-cytidine-Containing ASOs vs. Unmodified Phosphorothioate Oligonucleotides

Antisense oligonucleotides containing 2'-O-(2-methoxyethyl) modifications exhibit dramatically extended tissue elimination half-lives compared to unmodified phosphorothioate oligodeoxynucleotides (PS ODN). In cross-species studies, the liver elimination half-life of a 2'-MOE-modified ASO targeting apoB-100 was approximately 20 days in mice and 30 days in humans, following parenteral administration [1]. In contrast, first-generation PS ODNs typically display tissue half-lives measured in hours [2].

Pharmacokinetics Antisense Oligonucleotide Drug Development

Potency in Cellular Assays: 2'-MOE Oligomers Exhibit Single-Digit Nanomolar IC50 Values

2'-O-(2-methoxyethyl)-modified RNA oligomers demonstrate potent inhibition of human telomerase activity in cell extracts, with IC50 values ranging from 5 to 10 nM at 37 °C [1]. This level of potency is sufficient for therapeutic development and is a direct consequence of the high binding affinity and nuclease resistance conferred by the MOE modification [1].

Antisense Oligonucleotide Telomerase Cancer Therapeutics

Clinical Validation: FDA-Approved Drugs Incorporating 2'-MOE-cytidine

The clinical and commercial viability of 2'-O-(2-methoxyethyl)-cytidine is unequivocally demonstrated by its presence in three FDA-approved oligonucleotide therapeutics: Kynamro (mipomersen), Spinraza (nusinersen), and Tegsedi (inotersen) [1]. These drugs target diverse conditions including familial hypercholesterolemia, spinal muscular atrophy, and hereditary transthyretin-mediated amyloidosis, respectively [1]. This regulatory approval represents the highest level of validation for a nucleoside modification and is a distinction shared by few other 2'-modifications [1].

Antisense Oligonucleotide FDA Approval Therapeutic Oligonucleotides

In Vivo Efficacy and Safety in Retinal Tissue: 2'-MOE vs. 2'-OMe and PMO

A systematic comparison of splice-switching antisense oligonucleotides (AONs) in the mouse retina demonstrated that AONs containing 2'-O-methoxyethyl/phosphorothioate (2'-MOE/PS) modifications exhibited comparable efficacy and safety profiles to those with 2'-O-methyl/phosphorothioate (2-OMe/PS) modifications . Importantly, 2'-MOE/PS AONs were found to be more efficacious in splicing modulation under the tested conditions compared to the 2-OMe/PS and phosphorodiamidite morpholino oligomer (PMO) alternatives .

Antisense Oligonucleotide Retinal Disease Biodistribution

Optimal Procurement and Research Applications for 2'-O-(2-Methoxyethyl)-cytidine (MOE-cytidine)


Development of RNase H-Dependent Antisense Gapmers for Hepatic Targets

The extended tissue half-life of MOE-cytidine-containing ASOs (t1/2 ~20-30 days) [1] makes it the preferred modification for designing gapmers targeting liver-expressed genes. The combination of a central DNA 'gap' (which recruits RNase H for target mRNA cleavage) flanked by MOE-modified 'wings' provides an optimal balance of potency, nuclease resistance, and a favorable dosing interval [2]. This approach is validated by the FDA approval of Kynamro and Tegsedi [2].

Splice-Switching Oligonucleotides for Neurological and Retinal Disorders

As demonstrated in the retina, 2'-MOE/PS-modified AONs achieve high efficacy in modulating splicing without inducing significant toxicity . This makes MOE-cytidine an essential building block for designing steric-blocking oligonucleotides intended for intrathecal or intravitreal administration. The proven safety profile of nusinersen (Spinraza), an all-MOE ASO, further supports this application in central nervous system disorders [2].

Synthesis of Metabolically Stable Probes for Cellular Uptake and Biodistribution Studies

The resistance of MOE-cytidine-containing oligonucleotides to nuclease degradation in plasma and tissues [3] enables their use as stable, long-lived probes for tracking intracellular trafficking and tissue biodistribution in preclinical models. This property is critical for accurately assessing the pharmacokinetic and pharmacodynamic relationships of novel ASO sequences before committing to costly clinical development.

Construction of Oligonucleotide Libraries for Screening Against Challenging RNA Targets

The consistent and predictable increase in duplex Tm (+0.9 to +1.6 °C per MOE-cytidine) [4] allows for the rational design of focused oligonucleotide libraries. Researchers can fine-tune binding affinity by controlling the number and placement of MOE modifications, facilitating the rapid identification of lead sequences with optimal target engagement and minimal off-target effects for targets with complex secondary structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-(2-Methoxyethyl)-cytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.